[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a pyrrolidinone (5-oxopyrrolidin) core substituted at the 3-position with a urea group and at the 1-position with a 4-fluorophenyl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the urea moiety facilitates hydrogen bonding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c12-7-1-3-9(4-2-7)15-6-8(5-10(15)16)14-11(13)17/h1-4,8H,5-6H2,(H3,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWBPPVHJSTXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 4-fluoroaniline with a suitable isocyanate or carbamate under controlled conditions. One common method includes the use of sodium cyanate and 4-fluoroaniline, which react to form the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted urea derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the urea moiety facilitates hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone-Urea Scaffolds
Key Observations :
Comparison of Yields :
- Pyrazole-urea derivatives achieve moderate yields (16–33%) due to regioselectivity challenges .
- Oxadiazole-pyrrolidine derivatives show higher yields (up to 76%) attributed to stabilized intermediates .
Physicochemical and Spectroscopic Properties
Notable Trends:
Computational Insights :
- Molecular docking studies (using tools like SHELX and SIR97 ) predict that fluorophenyl groups optimize hydrophobic interactions in enzyme pockets, while urea NH groups anchor polar residues .
Biological Activity
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique structural features, including a fluorinated phenyl group and a pyrrolidinone ring linked to a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 220.24 g/mol. The presence of the fluorinated phenyl group enhances its lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea functional group facilitates hydrogen bonding, while the fluorophenyl moiety increases the compound's binding affinity. This dual interaction mechanism allows for modulation of various biological pathways, potentially leading to therapeutic effects against multiple diseases.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes, including carbonic anhydrases and other relevant targets in metabolic pathways. The compound has shown significant inhibitory activity, which could be leveraged in treating conditions such as cancer and inflammatory diseases.
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited potent anticancer properties against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : In vivo studies indicated that the compound reduced inflammation markers in rodent models, supporting its use in treating chronic inflammatory conditions.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [1-(4-Fluorophenyl)urea] | Lacks pyrrolidinone ring | Limited enzyme inhibition |
| [5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazole] | Contains pyrazole ring | Different pharmacological profile |
| [4-Fluorophenylurea] | No oxopyrrolidinone moiety | Reduced reactivity |
The combination of the fluorinated phenyl group with the pyrrolidinone and urea moieties in this compound imparts specific chemical reactivity and biological activity that are not observed in other related compounds.
Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Inhibition of Carbonic Anhydrases : The compound showed low K values against several isoforms, indicating strong inhibitory potential.
- Selective Targeting : It has been noted for its selectivity towards certain receptors, which is critical for minimizing side effects in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
